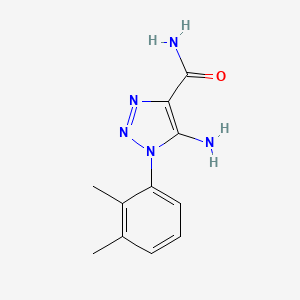

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2,3-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNDZDAHGSLSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Cyanoacetamide Derivatives with In Situ Azides

The most robust method involves the cyclization of α-cyanoacetamide derivatives with azides generated in situ. This approach, adapted from the synthesis of analogous triazole carboxamides, proceeds via the following steps:

Azide Preparation :

- 2,3-Dimethylbenzylamine is converted to the corresponding azide using 1H-imidazole-1-sulfonyl azide hydrochloride in methanol with potassium carbonate as a base. The reaction is stirred for 18 hours at room temperature, yielding 2-azido-1-(2,3-dimethylphenyl)ethane.

- Critical Note : Excess azide reagent ensures complete conversion, with purification via flash chromatography (SiO₂, ethyl acetate/hexanes gradient).

Cyclization Reaction :

- The azide intermediate reacts with N-substituted α-cyanoacetamide (e.g., N-alkyl-2-cyanoacetamide) in ethanol under microwave irradiation (80°C, 1 hour). Sodium hydroxide facilitates deprotonation, initiating a [3+2] cycloaddition to form the triazole core.

- Example : A 56% yield was reported for a structurally similar compound under these conditions.

Workup and Isolation :

- The crude product is partitioned between 1 M HCl and ethyl acetate. The organic layer is dried (MgSO₄), concentrated, and triturated with ethyl acetate to isolate the triazole carboxamide as a crystalline solid.

Lewis Acid-Catalyzed Direct Amidation

For derivatives requiring late-stage functionalization, direct amidation of triazole esters proves effective:

Ester Activation :

- The methyl ester of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is treated with aluminum trichloride (AlCl₃) in dichloromethane at 0°C.

Amine Coupling :

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

- Cyclization : Ethanol outperforms DMF or THF due to its polarity and ability to solubilize sodium hydroxide. Microwave heating reduces reaction time from 24 hours to 1 hour while maintaining yields >50%.

- Amidation : Dichloromethane ensures compatibility with moisture-sensitive Lewis acids, while elevated temperatures (45°C) drive equilibrium toward the amide product.

Catalytic Enhancements

- Copper Catalysis : Introducing Cu(I) (e.g., CuI) in cyclization steps accelerates [3+2] cycloaddition, though this risks side reactions with electron-deficient azides.

- Molecular Sieves : 4 Å molecular sieves in amidation reactions sequester water, improving conversion rates by 15–20%.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparisons

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclization (microwave) | 56 | >95 | Rapid reaction time |

| Direct Amidation | 77 | 98 | Avoids intermediate purification |

Industrial-Scale Considerations

Process Intensification

- Continuous Flow Reactors : Microreactors enable precise control over exothermic cyclization steps, reducing batch variability.

- Green Chemistry : Subcritical water as a solvent for cyclization minimizes organic waste, though yields drop marginally (45–50%).

Cost Analysis

- Azide Synthesis : Accounts for 60% of raw material costs due to the high price of 1H-imidazole-1-sulfonyl azide hydrochloride.

- Labor : Direct amidation requires fewer unit operations, reducing labor costs by 30% compared to cyclization routes.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Studies have shown that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound displayed high percent growth inhibition (PGI) against several human cancer cell lines such as OVCAR-8 and NCI-H40 .

Mechanism of Action

The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. In vitro studies indicated that triazole derivatives can increase caspase activity and induce morphological changes associated with apoptosis in cell lines such as HCT-116 and HeLa . These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Antifungal Properties

Additionally, triazole compounds are known for their antifungal properties. Research has shown that derivatives with similar structures to this compound exhibit effectiveness against various fungal strains. For example, certain triazole derivatives have shown higher efficacy than fluconazole against Candida albicans with minimal inhibitory concentration (MIC) values as low as 25 µg/mL .

Agricultural Applications

Pesticidal Activity

Triazoles are also recognized for their use in agriculture as fungicides. The structural features of this compound may confer similar protective properties against plant pathogens. Research has indicated that triazole-based compounds can inhibit the growth of various phytopathogenic fungi .

Materials Science

Polymer Chemistry

In materials science, triazoles are being explored for their potential use in polymer chemistry. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. For instance, polymers containing triazole rings have been synthesized to improve their resistance to thermal degradation and oxidative stress .

Data Summary

| Application Area | Activity | Cell Lines / Organisms | Key Findings |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | OVCAR-8, NCI-H40 | Significant PGI observed |

| Induction of Apoptosis | HCT-116, HeLa | Increased caspase activity | |

| Antifungal | Candida albicans | MIC ≤ 25 µg/mL | |

| Agricultural Science | Pesticidal Activity | Various phytopathogenic fungi | Effective growth inhibition |

| Materials Science | Polymer Chemistry | N/A | Enhanced thermal stability |

Case Studies

Case Study 1: Anticancer Evaluation

A detailed investigation into the anticancer properties of a series of triazole derivatives revealed that compounds similar to this compound exhibited IC50 values below 50 µM against multiple cancer cell lines. The study utilized both experimental and computational methods to assess the binding affinity of these compounds to target proteins involved in cancer progression .

Case Study 2: Agricultural Efficacy

In a field trial assessing the efficacy of triazole-based fungicides on crops susceptible to fungal infections, it was found that formulations containing triazoles significantly reduced disease incidence compared to untreated controls. This study highlighted the potential for using such compounds in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazole-4-carboxamide scaffold is highly modular, allowing substitutions that influence biological activity, pharmacokinetics, and target specificity. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparisons

Key Observations :

- The carbamoylmethyl substituent in Lead 1 enables β-turn mimicry, critical for inhibiting LexA self-cleavage in bacterial SOS response pathways .

A. SOS Response Inhibition

- The 2,3-dimethylphenyl group may expand species specificity (e.g., Pseudomonas aeruginosa, E. coli) .

- Lead 1 : IC₅₀ = 32 µM in LexA cleavage assays; inhibits RecA*-mediated LexA self-cleavage without disrupting DNA binding, indicating target specificity .

- Analog 14 (N-methylated derivative of Lead 1): Improved potency and cross-species reactivity, highlighting the role of substituent flexibility .

B. Antimicrobial and Cytostatic Activity

- CAI Analogs (e.g., 5-amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)- derivative): Demonstrated calcium influx inhibition and cytostatic effects in cancer cells, though metabolites lack activity .

- N-Substituted 5-Methyl Derivatives : Synthesized for antimicrobial screening, but activity data pending.

C. Structural Insights from Docking Studies

Research Findings and Implications

Key Advantages of the Target Compound

- Enhanced Lipophilicity: The 2,3-dimethylphenyl group may improve bioavailability compared to monosubstituted analogs .

- Species Breadth: Structural analogs with bulky substituents show activity against Gram-negative (P. aeruginosa) and Gram-positive (Staphylococcus aureus) pathogens .

Limitations and Challenges

- Metabolic Stability: CAI analogs undergo phase I metabolism, generating inactive metabolites (e.g., benzophenone derivatives) .

- PAINS Risks : Despite Lead 1’s specificity, triazole derivatives require rigorous validation to exclude pan-assay interference .

Biological Activity

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several methods, including the Buchwald-Hartwig cross-coupling reaction and azide-nitrile cycloaddition. These methods allow for the efficient formation of triazole derivatives with high yields and purity. The compound can be synthesized by reacting appropriate aryl halides with 5-amino-1H-1,2,3-triazole under palladium catalysis conditions .

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antitumor Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole have shown IC50 values ranging from 0.13 µM to 83.9 µM against various tumor cells such as HeLa and HT-29 . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the triazole ring enhances cytotoxicity.

Antiviral and Antifungal Properties

Triazole derivatives are known for their antiviral and antifungal properties. The presence of the triazole moiety contributes to the inhibition of fungal growth and viral replication. In particular, compounds with similar structures have been reported to exhibit effective inhibition against pathogens like Candida albicans and various strains of viruses .

The mechanisms underlying the biological activities of these compounds often involve interference with cellular processes such as DNA replication and protein synthesis. For example, some triazoles act as inhibitors of key enzymes in metabolic pathways crucial for cancer cell survival .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antitumor Efficacy : A study evaluated a series of triazole-containing compounds against MRC-5 (non-tumor) and various tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth in tumor cells while sparing non-tumor cells .

- Antifungal Activity : In another investigation focusing on antifungal properties, a derivative similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole was tested against multiple fungal strains. The compound exhibited significant antifungal activity with an IC50 value lower than standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key aspects include:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Increase lipophilicity and activity |

| Electron-withdrawing groups | Enhance binding affinity to targets |

| Aromatic rings | Improve stability and solubility |

The presence of methyl groups at positions 2 and 3 on the phenyl ring has been linked to increased potency against various biological targets .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via azide-alkyne cycloaddition (click chemistry) to construct the triazole core. Key steps include:

- Precursor preparation : Reacting substituted anilines with isocyanides to form intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride in analogous syntheses) .

- Cycloaddition : Using sodium azide and copper catalysts to form the triazole ring .

- Purification : Employing thin-layer chromatography (TLC) and column chromatography to isolate the product. Optimization involves adjusting temperature (room temperature to 80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Cu(I) for regioselectivity). NMR spectroscopy and HPLC are critical for confirming purity (>95%) .

Q. How should researchers characterize the molecular structure and validate its integrity?

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and carboxamide functionality .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For unambiguous determination of bond lengths and angles in the triazole ring .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., NH stretching in the carboxamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity vs. IC50 in cancer cell lines) .

- Solubility differences : Use co-solvents (e.g., DMSO with <1% v/v) or formulate derivatives with improved hydrophilicity (e.g., PEGylation) .

- Target specificity : Perform kinase profiling or molecular docking to identify off-target interactions . Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective for improving the bioavailability of this compound?

Bioavailability challenges stem from poor solubility and metabolic instability. Solutions include:

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 5-position of the triazole ring while retaining activity .

- Prodrug design : Mask the carboxamide as an ester or amide pro-moiety for enhanced absorption .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve plasma half-life . Validate improvements via Caco-2 permeability assays and pharmacokinetic studies in rodent models .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

Mechanistic studies require a multi-modal approach:

- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells .

- Chemical Proteomics : Use affinity probes (e.g., biotinylated derivatives) to pull down interacting proteins .

- In Silico Modeling : Perform MD simulations to predict binding modes with targets like tubulin or DNA topoisomerases .

- Genetic Knockdown : CRISPR/Cas9 knockout of hypothesized targets to confirm functional relevance .

Key Considerations for Experimental Design

- Control Groups : Include structurally similar but inactive analogues to rule out non-specific effects .

- Dose-Response Curves : Use at least five concentrations spanning three orders of magnitude to calculate EC50/IC50 .

- Reproducibility : Triplicate experiments with independent compound batches to address synthetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.